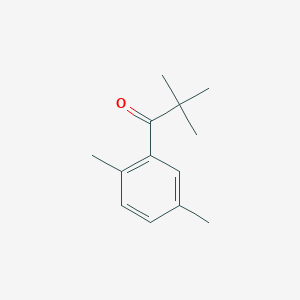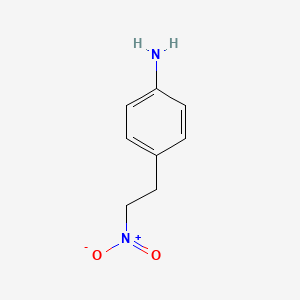
N-Boc-(S)-2-アミノ-3-ベンジルオキシ-1-プロパノール
概要
説明
N-Boc-(S)-2-amino-3-benzyloxy-1-propanol is a chiral amino alcohol derivative that is commonly used in organic synthesis. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which provides stability and prevents unwanted reactions during synthetic procedures. The presence of the benzyloxy group adds further versatility to the molecule, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
科学的研究の応用
N-Boc-(S)-2-amino-3-benzyloxy-1-propanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound serves as an intermediate in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: It is used in the development of drug candidates, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is employed in the production of fine chemicals and specialty materials, including polymers and surfactants.
作用機序
Target of Action
N-Boc-(S)-2-amino-3-benzyloxy-1-propanol, also known as (S)-tert-Butyl (1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate, is a compound used in the synthesis of pharmaceuticals and other organic molecules . The primary targets of this compound are the amine groups present in various biomolecules .
Mode of Action
The compound acts as a protective group for amines during chemical reactions . It prevents the amine groups from reacting with other reagents, allowing chemists to selectively manipulate other parts of the molecule . The protection is achieved through the formation of a carbamate group, which is stable towards most nucleophiles and bases .
Biochemical Pathways
The compound is involved in the N-Boc deprotection of amines, a common reaction in pharmaceutical research and development . This process involves the removal of the Boc group, revealing the original amine group . The reaction can be catalyzed by solid Brønsted acid catalysts .
Pharmacokinetics
The boc group is known to be cleaved under anhydrous acidic conditions .
Result of Action
The primary result of the action of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol is the protection of amine groups during chemical reactions . This allows for the selective manipulation of molecules, facilitating the synthesis of complex organic compounds .
Action Environment
The action of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol is influenced by various environmental factors. For instance, the presence of a catalyst can lower the required reaction temperature and enhance efficiency . Additionally, the reaction environment’s pH can affect the stability of the Boc group .
生化学分析
Biochemical Properties
N-Boc-(S)-2-amino-3-benzyloxy-1-propanol plays a significant role in biochemical reactions, particularly in the protection and deprotection of amine groups. It interacts with enzymes such as di-tert-butyl dicarbonate (Boc2O) and various bases like sodium hydroxide and 4-dimethylaminopyridine (DMAP) to form Boc-protected amines . The nature of these interactions involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions during synthetic processes.
Cellular Effects
N-Boc-(S)-2-amino-3-benzyloxy-1-propanol influences various cellular processes by protecting amine groups in biomolecules, thereby preventing their interaction with other cellular components. This protection can affect cell signaling pathways, gene expression, and cellular metabolism by stabilizing intermediates and preventing side reactions . The compound’s impact on cellular function is primarily through its role in synthetic pathways, where it ensures the integrity of amine-containing biomolecules.
Molecular Mechanism
The molecular mechanism of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol involves its interaction with amine groups to form a stable Boc-protected intermediate. This interaction is facilitated by the electrophilic nature of the Boc2O reagent, which reacts with the nucleophilic amine group to form a carbamate linkage . This protection mechanism prevents the amine group from participating in unwanted reactions, thereby preserving the functionality of the biomolecule.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol change over time due to its stability and degradation properties. The compound is stable under mild acidic conditions but can be deprotected under stronger acidic conditions, such as with trifluoroacetic acid . Over time, the stability of the Boc-protected amine ensures that the amine group remains protected during synthetic processes, but the protection can be removed when necessary to allow further reactions.
Dosage Effects in Animal Models
The effects of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol in animal models vary with different dosages. At lower dosages, the compound effectively protects amine groups without causing significant adverse effects. At higher dosages, there may be toxic or adverse effects due to the accumulation of the compound or its degradation products . It is essential to determine the optimal dosage to balance the protective effects with potential toxicity.
Metabolic Pathways
N-Boc-(S)-2-amino-3-benzyloxy-1-propanol is involved in metabolic pathways related to the protection and deprotection of amine groups. It interacts with enzymes such as Boc2O and various bases to form Boc-protected intermediates . These intermediates can then participate in further synthetic reactions, with the Boc group being removed under specific conditions to yield the desired product.
Transport and Distribution
Within cells and tissues, N-Boc-(S)-2-amino-3-benzyloxy-1-propanol is transported and distributed based on its interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to interact with lipid membranes, facilitating its distribution within cellular compartments . The Boc-protected intermediates are localized to specific areas where synthetic reactions occur, ensuring the protection of amine groups during these processes.
Subcellular Localization
The subcellular localization of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol is influenced by its hydrophobic properties and interactions with cellular components. The compound is often localized to areas where synthetic reactions take place, such as the endoplasmic reticulum and Golgi apparatus . This localization ensures that the amine groups are protected during the synthesis of complex biomolecules, preventing unwanted side reactions and preserving the integrity of the final product.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Introduction of the Benzyloxy Group: The hydroxyl group is benzylated using benzyl bromide and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically performed at elevated temperatures to ensure complete conversion.
Chiral Resolution: The chiral center is introduced by using a chiral auxiliary or by employing asymmetric synthesis techniques. This step ensures that the final product is enantiomerically pure.
Industrial Production Methods
Industrial production of N-Boc-(S)-2-amino-3-benzyloxy-1-propanol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in optimizing reaction conditions and improving yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable.
化学反応の分析
Types of Reactions
N-Boc-(S)-2-amino-3-benzyloxy-1-propanol undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), dichloromethane
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Tosyl chloride (TsCl), mesyl chloride (MsCl), base (e.g., triethylamine)
Major Products Formed
Deprotection: 2-amino-3-benzyloxy-1-propanol
Oxidation: Benzaldehyde, benzoic acid
Substitution: Tosylated or mesylated derivatives
類似化合物との比較
N-Boc-(S)-2-amino-3-benzyloxy-1-propanol can be compared with other similar compounds, such as:
N-Boc-(S)-2-amino-1-propanol: Lacks the benzyloxy group, making it less versatile in synthetic applications.
N-Boc-(S)-2-amino-3-methoxy-1-propanol: Contains a methoxy group instead of a benzyloxy group, which may affect its reactivity and the types of reactions it can undergo.
N-Cbz-(S)-2-amino-3-benzyloxy-1-propanol: Uses a carbobenzyloxy (Cbz) protecting group instead of Boc, which may offer different stability and deprotection conditions.
N-Boc-(S)-2-amino-3-benzyloxy-1-propanol stands out due to its combination of the Boc protecting group and the benzyloxy group, providing both stability and versatility in synthetic applications.
特性
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-phenylmethoxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-13(9-17)11-19-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIDLARYVJJEQY-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560157 | |
| Record name | tert-Butyl [(2S)-1-(benzyloxy)-3-hydroxypropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79069-15-1 | |
| Record name | tert-Butyl [(2S)-1-(benzyloxy)-3-hydroxypropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)




![2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid](/img/structure/B1339917.png)





